molecular formula C16H11Cl2N3O2 B3747513 2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B3747513
M. Wt: 348.2 g/mol
InChI Key: SMGNHYRHXVRUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and a benzoate ester linked to a 4-(4H-1,2,4-triazol-4-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:

    Formation of 4-(4H-1,2,4-triazol-4-yl)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium azide and triethyl orthoformate to form the triazole ring.

    Esterification: The 4-(4H-1,2,4-triazol-4-yl)benzoic acid is then esterified with 2,4-dichlorobenzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are 4-(4H-1,2,4-triazol-4-yl)benzoic acid and 2,4-dichlorobenzyl alcohol.

    Oxidation and Reduction: Products will depend on the specific redox reaction conditions.

Scientific Research Applications

2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antibacterial properties.

    Materials Science: The compound can be incorporated into coordination polymers or metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar in structure but lacks the 2,4-dichlorobenzyl ester group.

    2,4-Dichlorobenzyl alcohol: Contains the benzyl group with chlorine substitutions but lacks the triazole and benzoate components.

    Benzyl 4-(4H-1,2,4-triazol-4-yl)benzoate: Similar ester structure but without the chlorine substitutions on the benzyl group.

Uniqueness

2,4-Dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is unique due to the combination of the triazole ring and the dichlorobenzyl ester, which provides distinct chemical properties and potential biological activities not found in the individual components or similar compounds.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 4-(1,2,4-triazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-13-4-1-12(15(18)7-13)8-23-16(22)11-2-5-14(6-3-11)21-9-19-20-10-21/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNHYRHXVRUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
2,4-dichlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.